molecular formula C15H24O3S B8467340 2-ethylhexyl 4-methylbenzene-1-sulfonate

2-ethylhexyl 4-methylbenzene-1-sulfonate

Cat. No.: B8467340
M. Wt: 284.4 g/mol
InChI Key: KYWZDAWYRTUKGJ-UHFFFAOYSA-N
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Description

2-Ethylhexyl 4-methylbenzene-1-sulfonate is an ester derived from 4-methylbenzenesulfonic acid and 2-ethylhexanol. Structurally, it consists of a sulfonate group (-SO₃⁻) linked to a 2-ethylhexyl chain, which imparts lipophilicity.

Properties

Molecular Formula

C15H24O3S

Molecular Weight

284.4 g/mol

IUPAC Name

2-ethylhexyl 4-methylbenzenesulfonate

InChI

InChI=1S/C15H24O3S/c1-4-6-7-14(5-2)12-18-19(16,17)15-10-8-13(3)9-11-15/h8-11,14H,4-7,12H2,1-3H3

InChI Key

KYWZDAWYRTUKGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

2-ethylhexyl 4-methylbenzene-1-sulfonate can be synthesized through the esterification of 2-ethylhexanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is typically carried out at low temperatures to control the reaction rate and prevent side reactions. The general reaction scheme is as follows:

2-Ethylhexanol+p-Toluenesulfonyl chloride2-Ethylhexyl tosylate+Hydrochloric acid\text{2-Ethylhexanol} + \text{p-Toluenesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2-Ethylhexanol+p-Toluenesulfonyl chloride→2-Ethylhexyl tosylate+Hydrochloric acid

In industrial settings, the synthesis may involve larger scale reactions with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

2-ethylhexyl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, primarily due to the presence of the tosylate group, which is a good leaving group . Some common reactions include:

    Nucleophilic Substitution Reactions: The tosylate group can be displaced by nucleophiles such as halides, cyanides, and alkoxides, leading to the formation of new compounds.

    Elimination Reactions: Under basic conditions, 2-ethylhexyl tosylate can undergo elimination reactions to form alkenes.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents.

Scientific Research Applications

2-ethylhexyl 4-methylbenzene-1-sulfonate is used in various scientific research applications, including:

    Polymer Chemistry: It serves as an initiator for the living cationic ring-opening polymerization of 2-oxazolines, resulting in well-defined star-shaped polymers.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of other organic molecules due to its reactivity and stability.

    Material Science: It is employed in the development of advanced materials with specific properties, such as drug delivery systems and adaptive materials.

Mechanism of Action

The mechanism of action of 2-ethylhexyl 4-methylbenzene-1-sulfonate primarily involves its role as a leaving group in chemical reactions . The tosylate group, being a good leaving group, facilitates the formation of carbocations or other reactive intermediates, which then undergo further reactions. This property makes it valuable in various synthetic processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • Sulfonate Salts (e.g., 2-Aminoanilinium 4-Methylbenzenesulfonate): Sulfonate salts, such as those reported in , are ionic compounds with high water solubility due to charged sulfonate groups. In contrast, 2-ethylhexyl 4-methylbenzene-1-sulfonate is non-ionic and more lipophilic, making it suitable for applications requiring compatibility with non-polar matrices (e.g., plastics or oils) .
  • Phthalate Esters (e.g., Bis(2-ethylhexyl) Phthalate) :
    Bis(2-ethylhexyl) phthalate shares the 2-ethylhexyl group but features a phthalate core instead of a sulfonate. Phthalates are primarily plasticizers, whereas sulfonate esters may serve as surfactants or stabilizers. Environmental studies () highlight bis(2-ethylhexyl) phthalate as a persistent sediment contaminant, suggesting sulfonate esters might exhibit different degradation pathways due to their polar sulfonate group .

  • Chloroformates (e.g., 2-Ethylhexyl Chloroformate) :
    2-Ethylhexyl chloroformate () is highly reactive, often used in chemical synthesis. Unlike sulfonate esters, chloroformates hydrolyze readily in water, limiting their environmental persistence. Toxicity data for chloroformates (e.g., AEGL values in ) indicate acute hazards, whereas sulfonate esters are likely less reactive .

  • Acetate Esters (e.g., 2-Ethylhexyl Acetate) :
    2-Ethylhexyl acetate () is a volatile solvent with moderate biodegradability. The sulfonate group in this compound reduces volatility (inferred from lower vapor pressure compared to acetates) and may alter biodegradation mechanisms .

Physicochemical Properties and Environmental Behavior

The table below synthesizes inferred and evidence-based properties:

Compound Type Solubility Vapor Pressure Applications Environmental Behavior
This compound Sulfonate ester Low (lipophilic) Moderate Surfactant, stabilizer Likely moderate persistence
2-Aminoanilinium 4-methylbenzenesulfonate Sulfonate salt High (ionic) Low Synthesis, crystallography Water-soluble, less persistent
Bis(2-ethylhexyl) phthalate Phthalate ester Low Low Plasticizer Persistent sediment contaminant
2-Ethylhexyl chloroformate Chloroformate Reacts with water High Chemical reagent High toxicity, reactive
2-Ethylhexyl acetate Acetate ester Moderate 0.23 mmHg Solvent Biodegradable

Key Findings :

  • The 2-ethylhexyl group enhances lipophilicity across all compounds but interacts differently with functional groups. Sulfonate esters balance moderate volatility and solubility, unlike ionic salts or reactive chloroformates.
  • Environmental persistence varies: phthalates accumulate in sediments, while acetates degrade more readily. Sulfonate esters may exhibit intermediate behavior due to their polar yet hydrophobic structure.

Toxicity and Regulatory Considerations

  • Chloroformates : High acute toxicity (e.g., AEGL-1 values in ) due to reactivity with biological tissues .
  • Phthalates : Regulated for endocrine-disrupting effects; sulfonate esters may face scrutiny but lack comparable data.
  • Sulfonate Salts : Generally low toxicity but pose risks in ionic forms (e.g., electrolyte imbalance) .

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